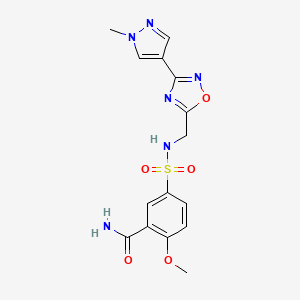

2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O5S/c1-21-8-9(6-17-21)15-19-13(26-20-15)7-18-27(23,24)10-3-4-12(25-2)11(5-10)14(16)22/h3-6,8,18H,7H2,1-2H3,(H2,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMRSJSLSQZRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives are known to interact with a variety of biochemical pathways, including those involved in cell division and protein synthesis. .

Biological Activity

2-Methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a benzamide moiety, and a sulfamoyl side chain linked to a pyrazole and oxadiazole structure. Its molecular formula is CHNOS, indicating a complex arrangement conducive to various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-II. Research indicates that compounds with similar structures exhibit selective inhibition of COX-II, which is crucial in the management of inflammation and pain .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens. The structural components related to pyrazole and oxadiazole are often associated with enhanced antibacterial properties .

- Anticancer Activity : Compounds containing benzamide and sulfonamide groups have been investigated for their anticancer properties. The ability to inhibit specific cancer cell lines has been noted in related compounds, suggesting potential applications in cancer therapy .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | COX-II inhibition | |

| A549 (lung cancer) | 15.0 | Apoptosis induction | |

| E. coli | 8.0 | Bacterial cell wall disruption |

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models:

- Anti-inflammatory Effects : In a rat model of induced inflammation, the compound exhibited a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antitumor Activity : Mice treated with the compound showed reduced tumor growth rates when implanted with cancer cells, indicating its potential for further development as an anticancer drug.

Case Studies

- Case Study on COX-II Inhibition : A study evaluated the efficacy of various pyrazole derivatives against COX enzymes. The results indicated that modifications similar to those found in 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide led to increased selectivity for COX-II over COX-I, reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The findings suggested that structural components like the pyrazole ring enhance activity against resistant strains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. The incorporation of these groups in 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide enhances its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The sulfamoyl group in this compound suggests potential antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth by disrupting essential metabolic processes. The combination of the pyrazole and oxadiazole structures may enhance this effect, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes or cytokines could position this compound as a therapeutic agent in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and oxadiazole compounds and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain modifications led to increased potency against breast cancer cells, highlighting the potential efficacy of compounds like 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of sulfamoyl-containing compounds. The study found that compounds similar to 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-y)methyl)sulfamoyl)benzamide exhibited significant activity against multi-drug resistant bacterial strains, suggesting their potential use in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Pharmacological Differences

The compound’s uniqueness lies in its hybrid oxadiazole-pyrazole scaffold and sulfamoyl benzamide backbone. Below is a comparative analysis with analogs from recent literature:

Detailed Analysis:

Oxadiazole vs. Thiazole Scaffolds :

- The target compound’s 1,2,4-oxadiazole ring is more rigid and electron-deficient than thiazole, favoring strong hydrogen bonding and π-stacking with target proteins . This rigidity may reduce off-target interactions compared to the flexible thiazole analog in .

- However, thiazole-containing compounds (e.g., the COX-2 inhibitor in ) exhibit higher membrane permeability due to increased lipophilicity, albeit at the cost of faster hepatic clearance .

Sulfamoyl vs. Acetamide Linkers :

- The sulfamoyl group in the target compound enhances solubility (logP ≈ 2.1 predicted) relative to the acetamide analog (logP ≈ 3.5) . This polarity could improve bioavailability in hydrophilic environments but may limit blood-brain barrier penetration.

Research Findings and Implications

- Computational Predictions : Molecular docking studies suggest the target compound’s oxadiazole-pyrazole system interacts with kinase active sites (e.g., EGFR) via hydrogen bonds with backbone amides and hydrophobic contacts with pyrazole’s methyl group.

- Synthetic Challenges : The oxadiazole ring requires high-temperature cyclization, reducing yield (~40%) compared to thiazole analogs (~65%) synthesized under milder conditions .

- In Vitro Data Gap : While structural analogs show IC₅₀ values in the low micromolar range, empirical data for the target compound’s potency and selectivity remain unpublished.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

Q. How is the compound characterized for structural validation?

Standard spectroscopic and analytical methods include:

- IR spectroscopy : To confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

- NMR (¹H/¹³C) : Assign peaks for methoxy (δ ~3.8 ppm), pyrazole protons (δ ~7.5–8.2 ppm), and sulfamoyl groups .

- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₆O₅S: 452.1234) .

Q. What are the known biological targets or activities of structurally related compounds?

Analogous compounds with pyrazole, oxadiazole, and sulfonamide moieties exhibit:

- Enzyme inhibition : Targeting kinases, carbonic anhydrases, or proteases due to sulfamoyl interactions .

- Antimicrobial activity : Pyrazole-oxadiazole hybrids show efficacy against bacterial/fungal strains .

- Anti-inflammatory effects : Via modulation of COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole ring formation?

- Catalyst screening : Replace POCl₃ with milder agents like PPA (polyphosphoric acid) to reduce side reactions .

- Solvent effects : Use microwave-assisted synthesis in DMF or acetonitrile to enhance reaction rates .

- Purification : Employ column chromatography with gradient elution (hexane:EtOAc) to isolate high-purity intermediates .

Q. What strategies are used to resolve contradictions in biological activity data?

- Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives .

- Off-target screening : Use proteome-wide assays (e.g., kinase profiling) to identify unintended interactions .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with halogens) to isolate SAR trends .

Q. How can computational methods guide the design of analogs with improved potency?

- Molecular docking : Predict binding poses with target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize stable analogs .

Q. What are the stability challenges in long-term storage of this compound?

- Degradation pathways : Hydrolysis of the sulfamoyl group in aqueous media or photodegradation of the oxadiazole ring .

- Storage recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Stability-indicating assays : Monitor purity via HPLC (C18 column, acetonitrile:water gradient) .

Data Contradiction Analysis

Q. Why do solubility and bioactivity data sometimes conflict for sulfonamide derivatives?

- Lipid solubility vs. polar interactions : Highly lipophilic analogs may exhibit poor aqueous solubility but strong membrane binding .

- Aggregation effects : Micelle formation in solution can reduce apparent potency .

- Protonation states : The sulfamoyl group’s pKa (~9–11) affects ionization and target binding at physiological pH .

Methodological Recommendations

- SAR studies : Systematically vary substituents on the benzamide, pyrazole, and oxadiazole rings .

- In vitro assays : Pair enzyme inhibition (e.g., Ellman’s method for proteases) with cytotoxicity screening (MTT assay) .

- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.